2-(4-ethoxyphenyl)-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)acetamide
Descripción
2-(4-Ethoxyphenyl)-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)acetamide (CAS: 941983-30-8, molecular formula: C25H29N5O2, molecular weight: 431.5 g/mol) is a small-molecule acetamide derivative featuring a pyridazine core substituted with a 4-methylpiperazine group and an ethoxyphenylacetamide side chain. Its structure is characterized by:
- A pyridazine ring at the core, which is substituted at the 3-position with a 4-methylpiperazin-1-yl group.
- An acetamide linker bridging a 4-ethoxyphenyl group and a para-substituted phenyl ring.
- The 4-methylpiperazine moiety, a common pharmacophore in kinase inhibitors and anticancer agents, likely contributes to solubility and target interaction .
Propiedades
IUPAC Name |
2-(4-ethoxyphenyl)-N-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O2/c1-3-32-22-10-4-19(5-11-22)18-25(31)26-21-8-6-20(7-9-21)23-12-13-24(28-27-23)30-16-14-29(2)15-17-30/h4-13H,3,14-18H2,1-2H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKBONQZCCKWIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCN(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural and Pharmacological Analogues
The following table compares 2-(4-ethoxyphenyl)-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)acetamide with structurally or functionally related compounds:
Key Comparisons
Core Heterocycles: The pyridazine core in the target compound and CB-839 is critical for binding to enzymatic targets (e.g., glutaminase in CB-839 ). In contrast, compounds like 13d (pyrimidine core) and PZ-34 (quinoline core) utilize different heterocycles for diverse target interactions.
Substituent Effects: The 4-methylpiperazine group in the target compound enhances solubility and may modulate kinase selectivity, as seen in analogues like N-isopropyl-2-(3-(4-methylpiperazin-1-yl)phenoxy)acetamide . Ethoxyphenyl vs. Trifluoromethoxyphenyl: CB-839’s trifluoromethoxy group improves metabolic stability and target affinity compared to the ethoxy group in the target compound .
Biological Activity: CB-839 has demonstrated potent glutaminase inhibition (IC50 < 30 nM) and synergistic antitumor effects when combined with 2-PMPA .
Q & A
Basic Research Questions
How is the structural identity and purity of 2-(4-ethoxyphenyl)-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)acetamide validated in synthetic workflows?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the connectivity of the ethoxyphenyl, pyridazine, and acetamide moieties. For example, the ethoxy group’s methyl protons appear as a triplet (~1.3 ppm) and its methylene as a quartet (~4.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight accuracy (e.g., [M+H]+ ion matching theoretical mass within 2 ppm) .
- Infrared (IR) Spectroscopy : Stretching vibrations for amide C=O (~1650–1700 cm⁻¹) and aromatic C-H (~3000–3100 cm⁻¹) verify functional groups .
- HPLC : Purity >95% is confirmed using reverse-phase chromatography with UV detection (e.g., C18 column, λ = 254 nm) .
What synthetic strategies are employed to prepare this compound, and how are reaction conditions optimized?
Answer:
- Multi-step Synthesis : Typical routes involve:
(i) Substitution of pyridazine with 4-methylpiperazine under basic conditions (e.g., K2CO3 in DMF, 80°C) .
(ii) Amide coupling between 2-(4-ethoxyphenyl)acetic acid and the aniline derivative using EDCI/HOBt in dichloromethane . - Optimization : Reaction parameters (temperature, solvent, catalyst) are tuned via Design of Experiments (DoE). For example, varying DMF/THF ratios improves yields from 60% to 85% .
Advanced Research Questions
How do researchers resolve contradictions in reported biological activity data for this compound?
Answer:
- Orthogonal Assays : Conflicting results (e.g., IC50 variability in kinase inhibition) are addressed using:
(i) Biochemical Assays : Radiolabeled ATP competition assays vs. fluorescence-based methods .
(ii) Cellular Models : Compare activity in cancer cell lines (e.g., MCF-7 vs. HeLa) to assess cell-type specificity .
(iii) Target Engagement Studies : CETSA (Cellular Thermal Shift Assay) validates direct target binding .
What methodologies are used to study the structure-activity relationship (SAR) of derivatives?
Answer:
- Scaffold Modifications : Systematic variation of substituents (e.g., replacing ethoxy with methoxy or trifluoromethyl groups) .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding modes to targets like PI3Kγ or EGFR .
- Pharmacophore Analysis : Tools like Schrödinger’s Phase identify critical interactions (e.g., hydrogen bonds with pyridazine-N) .
How is metabolic stability evaluated, and what are common degradation pathways?
Answer:
- In Vitro Metabolism :
(i) Liver Microsomes : Incubation with human/rat microsomes (NADPH cofactor) identifies oxidative metabolites (e.g., O-deethylation of ethoxyphenyl) .
(ii) LC-MS/MS : Quantifies parent compound depletion over time (t1/2 calculation) . - Degradation Pathways : Common issues include hydrolysis of the acetamide bond (pH-dependent) and piperazine N-oxidation .
Methodological Challenges
What strategies mitigate solubility issues during in vitro assays?
Answer:
- Co-solvents : Use DMSO (<0.1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
- pH Adjustment : Buffered solutions (pH 7.4) stabilize the compound in physiological conditions .
- Nanoformulation : Lipid nanoparticles (LNPs) improve bioavailability in cellular uptake studies .
How are reaction intermediates purified in multi-step syntheses?
Answer:
- Chromatography : Flash column chromatography (silica gel, hexane/EtOAc gradient) isolates intermediates .
- Recrystallization : Ethanol/water mixtures purify crystalline intermediates (e.g., pyridazine-piperazine adduct) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
